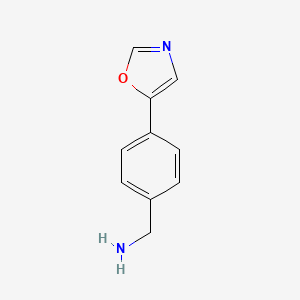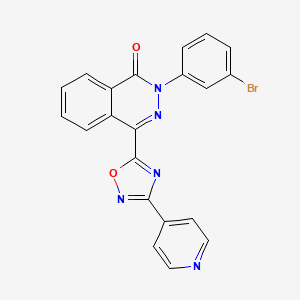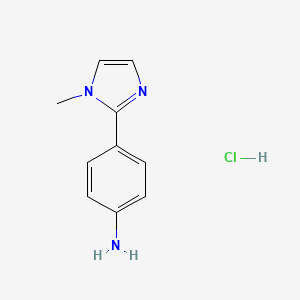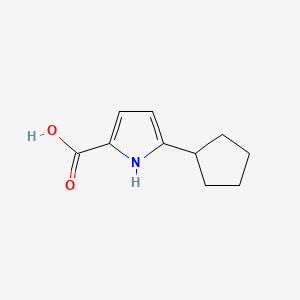
5-Cyclopentyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopentyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 5-Cyclopentyl-1H-pyrrole-2-carboxylic acid is 1S/C10H13NO2/c12-10(13)9-6-3-7-11(9)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13) . This indicates the arrangement of atoms in the molecule and their connectivity.Chemical Reactions Analysis
While specific chemical reactions involving 5-Cyclopentyl-1H-pyrrole-2-carboxylic acid are not available, pyrrole compounds are known to participate in various reactions. For instance, they can undergo 1,3-dipolar cycloaddition, a model reaction that results in five-membered azoles .Physical And Chemical Properties Analysis
5-Cyclopentyl-1H-pyrrole-2-carboxylic acid is a powder . It has a molecular weight of 179.22 and its IUPAC name is 5-cyclopentyl-1H-pyrrole-2-carboxylic acid .科学的研究の応用
Synthesis of HIV-1 Entry Inhibitors
5-Arylpyrrole-2-carboxylic acids, closely related to 5-Cyclopentyl-1H-pyrrole-2-carboxylic acid, are critical intermediates in creating HIV-1 entry inhibitors. A general method for synthesizing these compounds from pyrrole has been developed, enabling gram-scale preparation without chromatographic purification. This process is pivotal for manufacturing potential therapeutic agents against HIV-1, emphasizing the acid's role in medicinal chemistry (Belov et al., 2017).
Sustainable Chemistry from Carbohydrates
A practical conversion method transforms carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines), further processed into pyrrole-fused poly-heterocyclic compounds. These compounds serve as potential intermediates for drugs, food flavors, and functional materials. This highlights the utility of pyrrole derivatives in creating sustainable chemicals from renewable resources (Adhikary et al., 2015).
Advanced Material Synthesis
Novel heat resistance poly(amide-imide)s have been synthesized from a dicarboxylic acid derived from cyclopentanone, showcasing applications in creating materials with excellent thermal stability and inherent viscosities. Such developments are crucial for engineering and materials science, indicating the broader impact of pyrrole derivatives in material development (Hajibeygi et al., 2011).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, akin to 5-Cyclopentyl-1H-pyrrole-2-carboxylic acid, act as efficient organic inhibitors of carbon steel corrosion in hydrochloric acid. This demonstrates the acid's derivatives' potential in industrial applications, particularly in protecting infrastructure and machinery from corrosive damage (Zarrouk et al., 2015).
Heterocyclic Compound Synthesis
The synthesis of pentacyclic pyrrolo[3,4-a]carbazole-1,3(2H)-diones, employing an intermolecular Diels–Alder reaction, showcases the versatility of pyrrole derivatives in constructing complex molecular architectures. Such synthetic methodologies are vital for pharmaceutical development and the synthesis of biologically active compounds (Abualnaja et al., 2016).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been known to interact withGlycogen phosphorylase, liver form . This enzyme plays a crucial role in glycogenolysis, the process that breaks down glycogen into glucose-1-phosphate for use in energy metabolism .
Mode of Action
Based on its structural similarity to other pyrrole derivatives, it may interact with its target enzyme through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
If it indeed targets glycogen phosphorylase, it could potentially influence theglycogenolysis pathway , thereby affecting glucose metabolism .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
If it interacts with glycogen phosphorylase, it could potentially influence the levels of glucose-1-phosphate in the cell, thereby affecting energy metabolism .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and interaction with its target .
特性
IUPAC Name |
5-cyclopentyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(13)9-6-5-8(11-9)7-3-1-2-4-7/h5-7,11H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQOXTJXKBEOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2759532.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2759533.png)
![4-{[(2-Oxo-1,3-benzoxazol-3(2H)-YL)acetyl]-amino}benzoic acid](/img/structure/B2759534.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2759535.png)
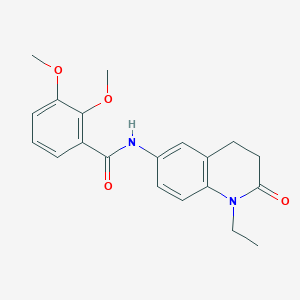
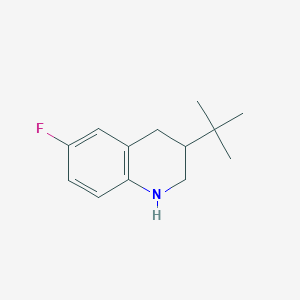
![2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2759538.png)
![7-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2759539.png)
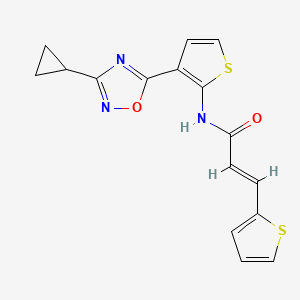
![N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-N-propyl-1,3-thiazole-5-carboxamide](/img/structure/B2759543.png)
